5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one
Description
5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one is a structurally complex heterocyclic compound featuring a benzothiophen-3(2H)-one core substituted with an ethoxy group at position 5 and a furan-2-ylmethylaminomethylidene moiety at position 2. The compound’s synthesis may involve multi-component reactions or condensation steps, as suggested by analogous methodologies in furan-2(3H)-one derivatives . Structural elucidation of such compounds typically employs X-ray crystallography tools like SHELX and visualization software such as ORTEP-3 .
Properties
CAS No. |
5760-09-8 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-ethoxy-2-(furan-2-ylmethyliminomethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H15NO3S/c1-2-19-11-5-6-14-13(8-11)16(18)15(21-14)10-17-9-12-4-3-7-20-12/h3-8,10,18H,2,9H2,1H3 |
InChI Key |
HHPAWYBEAWGFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
Molecular Formula : C16H15NO3S
Molecular Weight : 299.36 g/mol
IUPAC Name : 5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one
CAS Number : 687450
The compound features a benzothiophene core, which is known for its structural versatility and bioactivity. The presence of the furan ring and ethoxy group enhances its potential interactions with biological targets.
Biological Activity
Research indicates that benzothiophene derivatives, including this compound, exhibit a wide range of pharmacological effects:
- Anticancer Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiophene have been identified as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin .
- Anti-inflammatory Effects : Studies suggest that benzothiophene derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Antioxidant Activity : The structural features of benzothiophenes contribute to their ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various microbial strains, indicating potential applications in treating infections .
Anticancer Studies
A notable study evaluated the antiproliferative activity of benzothiophene derivatives, revealing that modifications at specific positions significantly influenced their efficacy. For example, compounds with amino groups at the C-5 position exhibited enhanced activity compared to those without .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 3a | 0.78 | Human Cancer Cells |
| 3c | 2.6 | Osteosarcoma MNNG/HOS |
| 3e | 18 | Various Cancer Lines |
These findings underscore the importance of structural modifications in enhancing biological activity.
Anti-inflammatory Mechanisms
Research has indicated that certain benzothiophene derivatives can inhibit the expression of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition leads to reduced production of inflammatory mediators such as prostaglandins .
The synthesis of 5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The reaction conditions are optimized for yield and purity, often employing dehydrating agents like thionyl chloride or phosphorus oxychloride.
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Binding to enzymes that regulate cellular processes related to inflammation and cancer proliferation.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several heterocyclic systems:
- Thiophene-Pyrazole Hybrids (e.g., Compounds 7a and 7b in ): These feature pyrazole and thiophene cores with amino-hydroxy and cyano/ester substituents.
- 3-Hetarylaminomethylidenefuran-2(3H)-ones (): These furanones incorporate aryl/hetaryl groups at position 3. The target compound’s benzothiophenone core may confer greater planarity and π-stacking capability compared to the smaller furanone system .
- Ranitidine-Related Furan Derivatives (): Ranitidine impurities like "5-[(dimethylamino)methyl]furan-2-yl" derivatives share the furan-methylamino motif. However, the target compound’s methylidene linkage and benzothiophenone core distinguish its electronic profile and metabolic stability .
Physicochemical Properties
Key Observations :
- The ethoxy group in the target compound enhances lipophilicity (higher LogP) compared to polar cyano/ester groups in thiophene-pyrazole hybrids.
- Furan-2(3H)-ones exhibit higher solubility due to smaller aromatic systems and polar substituents .
Structural and Crystallographic Analysis
- The target compound’s aminomethylidene group likely adopts a planar conformation due to conjugation with the benzothiophenone system, as seen in similar Schiff base derivatives. This contrasts with non-planar configurations in bulkier thiophene-pyrazole hybrids .
- Crystallographic refinement via SHELXL and visualization via ORTEP-3 are standard for determining bond lengths and angles in such systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
